Diethyl(2-hydroxyethyl)ammonium 2-(lactoyloxy)propionate
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Overview
Description
Diethyl(2-hydroxyethyl)ammonium 2-(lactoyloxy)propionate is a chemical compound with the molecular formula C12H25NO6 and a molecular weight of 279.33 g/mol . It is known for its unique structure, which combines both ammonium and lactoyloxy groups, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(2-hydroxyethyl)ammonium 2-(lactoyloxy)propionate typically involves the reaction of diethylamine with 2-hydroxyethyl chloride to form diethyl(2-hydroxyethyl)ammonium chloride. This intermediate is then reacted with 2-(lactoyloxy)propionic acid under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions in controlled environments to ensure high purity and yield. The process may include steps such as distillation, crystallization, and purification to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Diethyl(2-hydroxyethyl)ammonium 2-(lactoyloxy)propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ammonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various oxides, reduced amines, and substituted ammonium compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethyl(2-hydroxyethyl)ammonium 2-(lactoyloxy)propionate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Mechanism of Action
The mechanism of action of Diethyl(2-hydroxyethyl)ammonium 2-(lactoyloxy)propionate involves its interaction with specific molecular targets and pathways. The compound can interact with cellular membranes, proteins, and enzymes, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its unique chemical structure .
Comparison with Similar Compounds
Similar Compounds
- Diethylammonium lactate
- 2-Hydroxyethylammonium lactate
- Diethyl(2-hydroxyethyl)ammonium acetate
Uniqueness
Diethyl(2-hydroxyethyl)ammonium 2-(lactoyloxy)propionate stands out due to its combined ammonium and lactoyloxy groups, which provide unique chemical and biological properties.
Properties
CAS No. |
85283-67-6 |
---|---|
Molecular Formula |
C12H23NO6 |
Molecular Weight |
277.31 g/mol |
IUPAC Name |
ethyl-ethylidene-(2-hydroxyethyl)azanium;2-(2-hydroxypropanoyloxy)propanoate |
InChI |
InChI=1S/C6H14NO.C6H10O5/c1-3-7(4-2)5-6-8;1-3(7)6(10)11-4(2)5(8)9/h3,8H,4-6H2,1-2H3;3-4,7H,1-2H3,(H,8,9)/q+1;/p-1 |
InChI Key |
TVIQMUSIBUELGG-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](=CC)CCO.CC(C(=O)OC(C)C(=O)[O-])O |
Origin of Product |
United States |
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